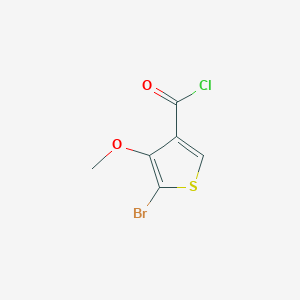![molecular formula C6H10N2OS B063264 Tetrahydro-5H-[1,3]thiazolo[3,2-a]pyrazin-3(2H)-one CAS No. 185380-75-0](/img/structure/B63264.png)
Tetrahydro-5H-[1,3]thiazolo[3,2-a]pyrazin-3(2H)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Tetrahydro-5H-[1,3]thiazolo[3,2-a]pyrazin-3(2H)-one, commonly known as TZP, is a heterocyclic compound that has gained significant attention in the scientific community due to its potential therapeutic applications. This compound has been extensively studied for its mechanism of action, biochemical and physiological effects, and advantages and limitations in lab experiments.
Mécanisme D'action
The mechanism of action of TZP involves the inhibition of various enzymes and receptors in the body. It has been found to inhibit the activity of topoisomerase II, an enzyme that is involved in DNA replication and repair. This inhibition leads to the accumulation of DNA damage, which ultimately results in the death of cancer cells. TZP has also been found to inhibit the activity of acetylcholinesterase, an enzyme that is involved in the breakdown of acetylcholine. This inhibition leads to an increase in the levels of acetylcholine, which is associated with improved cognitive function.
Biochemical and Physiological Effects:
TZP has been found to have various biochemical and physiological effects. It has been shown to reduce the levels of reactive oxygen species, which are associated with oxidative stress and inflammation. TZP has also been found to increase the levels of glutathione, a potent antioxidant that is involved in the detoxification of harmful substances in the body. In addition, TZP has been found to increase the levels of brain-derived neurotrophic factor, a protein that is involved in the growth and survival of neurons.
Avantages Et Limitations Des Expériences En Laboratoire
TZP has several advantages for lab experiments. It is a stable compound that can be easily synthesized with high purity. It has also been found to be non-toxic and well-tolerated in animal studies. However, there are some limitations to using TZP in lab experiments. It has poor solubility in water, which can make it difficult to administer in vivo. In addition, TZP has a short half-life, which can limit its effectiveness in certain applications.
Orientations Futures
There are several future directions for research on TZP. One area of research is to optimize the synthesis method to improve the yield and purity of TZP. Another area of research is to investigate the potential therapeutic applications of TZP in other diseases, such as multiple sclerosis and rheumatoid arthritis. In addition, future research could focus on developing new formulations of TZP that improve its solubility and increase its half-life. Finally, research could focus on identifying new targets for TZP inhibition, which could lead to the development of new therapies for various diseases.
Méthodes De Synthèse
The synthesis of TZP involves the reaction of 2-aminothiazole with ethyl acetoacetate in the presence of potassium carbonate. The resulting product is then treated with hydrazine hydrate to yield TZP. This method has been optimized to provide a high yield of TZP with excellent purity.
Applications De Recherche Scientifique
TZP has been extensively studied for its potential therapeutic applications. It has shown promising results in the treatment of various diseases, including cancer, Alzheimer's disease, and Parkinson's disease. TZP has been found to exhibit potent anti-cancer activity by inhibiting the growth of cancer cells. It has also been shown to have neuroprotective effects by preventing the formation of amyloid beta plaques, which are associated with Alzheimer's disease. In addition, TZP has been found to have anti-inflammatory and analgesic effects.
Propriétés
Numéro CAS |
185380-75-0 |
|---|---|
Nom du produit |
Tetrahydro-5H-[1,3]thiazolo[3,2-a]pyrazin-3(2H)-one |
Formule moléculaire |
C6H10N2OS |
Poids moléculaire |
158.22 g/mol |
Nom IUPAC |
6,7,8,8a-tetrahydro-5H-[1,3]thiazolo[3,2-a]pyrazin-3-one |
InChI |
InChI=1S/C6H10N2OS/c9-5-4-10-6-3-7-1-2-8(5)6/h6-7H,1-4H2 |
Clé InChI |
NSGSVRSOLPGHPH-UHFFFAOYSA-N |
SMILES |
C1CN2C(CN1)SCC2=O |
SMILES canonique |
C1CN2C(CN1)SCC2=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



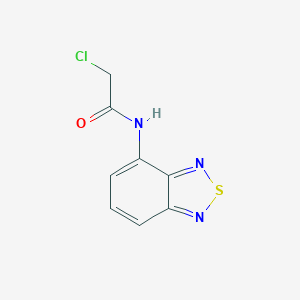
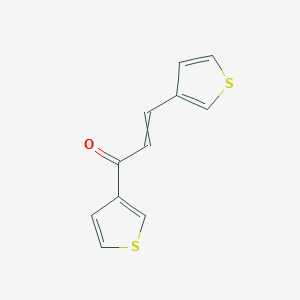
![1-Methyl-1H-pyrrolo[2,3-b]pyridine-3-carboxaldehyde](/img/structure/B63184.png)
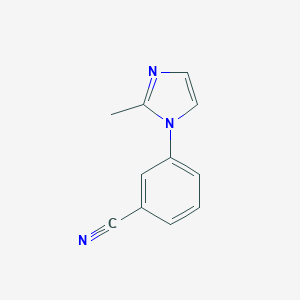
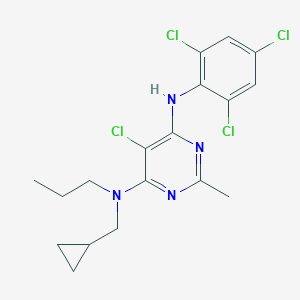

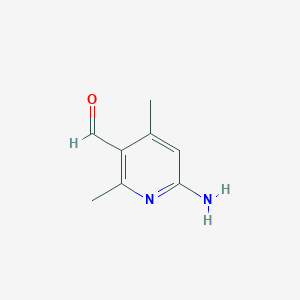
![(2R,3R,4S,5R,6S)-3,4,5-Trihydroxy-2-hydroxymethyl-7,9-diaza-1-oxa-spiro[4,5]decane-10-one-8-thione](/img/structure/B63202.png)
![3-[2-(4-Chlorophenyl)sulfanyl-5-nitrophenyl]prop-2-enoic acid](/img/structure/B63204.png)
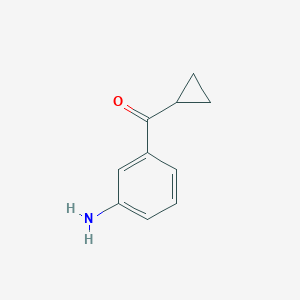
![2-[Benzoyl(butyl)amino]propanoic acid](/img/structure/B63214.png)
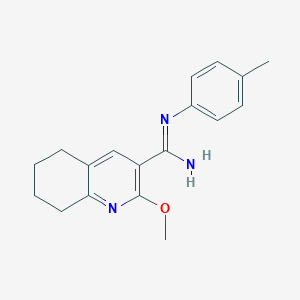
![1-(4'-Methoxy-[1,1'-biphenyl]-2-yl)ethanone](/img/structure/B63217.png)
